Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 751479-66-0
VCID: VC2668925
InChI: InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7)
SMILES: CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O
Molecular Formula: C8H10F3N3O5
Molecular Weight: 285.18 g/mol

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate

CAS No.: 751479-66-0

Cat. No.: VC2668925

Molecular Formula: C8H10F3N3O5

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate - 751479-66-0

Specification

CAS No. 751479-66-0
Molecular Formula C8H10F3N3O5
Molecular Weight 285.18 g/mol
IUPAC Name ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7)
Standard InChI Key DWNHEOATMIJKLV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O
Canonical SMILES CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Identification

Molecular Composition and Identifiers

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is a salt composed of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate and trifluoroacetic acid in a 1:1 ratio. The compound has a molecular formula of C₈H₁₀F₃N₃O₅ and contains a five-membered 1,3,4-oxadiazole ring as its central structure . This heterocyclic ring system is characterized by the presence of two nitrogen atoms and one oxygen atom arranged in a specific pattern that contributes to its chemical properties and potential applications.

IdentifierValue
PubChem CID46856489
CAS Registry Number751479-66-0
Molecular FormulaC₈H₁₀F₃N₃O₅
Molecular Weight285.18 g/mol
Create Date2010-09-01
Last Modified2025-02-22

Structural Components and Features

The compound consists of two main components:

  • Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (CID 11378755): The active component featuring the oxadiazole ring with an aminomethyl group at the 5-position and an ethyl carboxylate group at the 2-position .

  • Trifluoroacetic acid (CID 6422): The acid component that forms a salt with the amino group of the oxadiazole component .

The 1,3,4-oxadiazole core is a five-membered aromatic heterocycle containing three heteroatoms—two nitrogen atoms at positions 3 and 4, and one oxygen atom at position 1. This arrangement contributes to the compound's electronic properties and reactivity patterns, which are essential for its potential biological activities.

Physical and Chemical Properties

PropertyValueCompound
Density1.362 g/cm³Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Boiling Point289.1°C at 760 mmHgEthyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Melting Point199°CEthyl 5-amino-1,3,4-oxadiazole-2-carboxylate
LogP0.40970Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Chemical Reactivity

The 1,3,4-oxadiazole ring system in the compound exhibits specific chemical reactivity patterns that are characteristic of this class of heterocyclic compounds. Based on the general chemistry of 1,3,4-oxadiazoles, the following types of reactions can be anticipated for Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate :

  • Nucleophilic Substitution: The oxygen and nitrogen atoms in the oxadiazole ring can act as nucleophiles under certain conditions, leading to substitution reactions .

  • Electrophilic Substitution: Under appropriate conditions, the 1,3,4-oxadiazole ring can undergo electrophilic aromatic substitution reactions involving the attack of an electrophile on the ring .

  • Ring Opening Reactions: Depending on the reaction conditions and reagents, the oxadiazole ring can undergo opening to form open-chain compounds .

  • Cyclization Reactions: The compound can serve as a precursor in the synthesis of more complex heterocyclic systems through various cyclization reactions .

The aminomethyl group at the 5-position of the oxadiazole ring provides an additional reactive site that can participate in various transformations, including nucleophilic reactions, acylation, and further functionalization.

Synthesis and Preparation Methods

Specific Synthetic Routes for Related Compounds

The synthesis of related 5-amino-1,3,4-oxadiazole derivatives has been documented in the literature, which may provide insights into potential synthetic routes for Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate. For instance, in the synthesis of certain 5-amino-1,3,4-oxadiazole derivatives, the process involves:

  • Formation of an ester precursor

  • Conversion to a hydrazide intermediate

  • Cyclization with an appropriate reagent, such as cyanogen bromide

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely employed for the purification and analysis of oxadiazole compounds. These methods can be coupled with various detection systems, such as ultraviolet (UV) detectors or mass spectrometers, to provide comprehensive characterization of the compounds.

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